1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(hydroxymethyl)-
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Overview
Description
1,3-Diazaspiro(44)nonane-2,4-dione, 3-(hydroxymethyl)- is a chemical compound with the molecular formula C7H10N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(hydroxymethyl)- typically involves the reaction of cyclopentanone with urea under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to hydroxymethylation using formaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the binding affinity to target proteins and enzymes. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro(4.4)nonane-2,4-dione: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1,3,7-Triazaspiro(4.4)nonane-2,4-dione:
5,5-Tetramethylenehydantoin: Another spirocyclic compound with different substituents, affecting its chemical behavior and applications.
Uniqueness
1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar spirocyclic compounds.
Properties
CAS No. |
878-52-4 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c11-5-10-6(12)8(9-7(10)13)3-1-2-4-8/h11H,1-5H2,(H,9,13) |
InChI Key |
DAYLEOSRTXSJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CO |
Origin of Product |
United States |
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